molecular formula C21H20BrFN6OS B12346222 N-(4-bromophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

Cat. No.: B12346222
M. Wt: 503.4 g/mol
InChI Key: QQEOVPMYXWYDLH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of bromine and fluorine atoms through halogenation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Scientific Research Applications

N-(4-bromophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine: Shares structural similarities but differs in its functional groups and overall structure.

    4-bromo-2-fluoroaniline: Another compound with bromine and fluorine atoms, used in different research contexts.

Uniqueness

N-(4-bromophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide is unique due to its complex structure and the presence of multiple functional groups, which contribute to its diverse reactivity and potential applications. Its specific combination of bromine and fluorine atoms, along with the pentaazatricyclic core, distinguishes it from other similar compounds.

Properties

Molecular Formula

C21H20BrFN6OS

Molecular Weight

503.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H20BrFN6OS/c22-14-3-7-16(8-4-14)24-19(30)12-31-21-26-25-20-18-11-17(13-1-5-15(23)6-2-13)27-29(18)10-9-28(20)21/h1-10,17-18,20,25,27H,11-12H2,(H,24,30)

InChI Key

QQEOVPMYXWYDLH-UHFFFAOYSA-N

Canonical SMILES

C1C2C3NN=C(N3C=CN2NC1C4=CC=C(C=C4)F)SCC(=O)NC5=CC=C(C=C5)Br

Origin of Product

United States

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